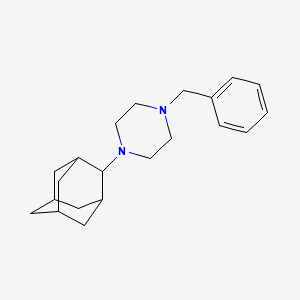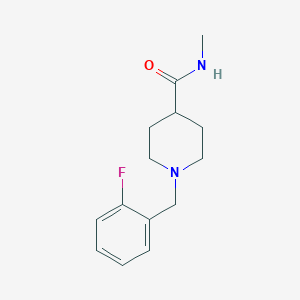![molecular formula C16H15ClFN3O3 B5181494 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide, also known as CNPAF, is a small molecule that has been extensively studied for its potential therapeutic applications. CNPAF is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
作用机制
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is a selective antagonist of the TRPV1 channel, which is involved in pain sensation and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger pain sensation and inflammation. N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide binds to the TRPV1 channel and prevents its activation, thereby reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have potent analgesic effects in animal models of pain. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-cancer properties, inducing apoptosis in cancer cells and inhibiting tumor growth.
实验室实验的优点和局限性
One of the advantages of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is its selectivity for the TRPV1 channel, which reduces the risk of off-target effects. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the anti-cancer properties of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide, including its potential use in combination with other cancer therapies. Furthermore, the potential use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide that improve its solubility and bioavailability is an important area of research.
合成方法
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-chloro-4-nitrobenzene to yield 4-fluoro-N-(2-chloro-4-nitrophenyl)aniline. This intermediate is then reacted with 3-bromopropylamine to yield N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide. The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been optimized to increase yield and purity, and the final product can be obtained in high purity using various purification techniques.
科学研究应用
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have potent analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioid-based pain medications. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c17-14-10-13(21(23)24)6-7-15(14)19-8-1-9-20-16(22)11-2-4-12(18)5-3-11/h2-7,10,19H,1,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSOUBPNFBZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)

![N-[3-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B5181460.png)

![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)